molecular formula C18H25N3O2 B12223560 2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B12223560
M. Wt: 315.4 g/mol
InChI Key: DEJMIRTTXHMIOM-UHFFFAOYSA-N
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Description

2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, an oxane moiety, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. These intermediates are then coupled with the pyridine-4-carbonitrile moiety under specific reaction conditions. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Coupling Reactions: Use of coupling agents to attach the oxane moiety to the piperidine ring.

    Nitrile Formation: Introduction of the carbonitrile group to the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to piperidinone derivatives.

    Reduction: Reduction of the nitrile group to amine derivatives.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include piperidinone derivatives, amine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals targeting various diseases.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinone and piperidine-4-carboxamide.

    Oxane Derivatives: Compounds with oxane moieties, such as oxan-2-ylmethanol.

    Pyridine Derivatives: Compounds with pyridine rings, such as pyridine-4-carboxamide.

Uniqueness

2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of the piperidine, oxane, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

2-[[1-(oxan-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C18H25N3O2/c19-11-15-6-7-20-18(10-15)23-14-16-4-3-8-21(12-16)13-17-5-1-2-9-22-17/h6-7,10,16-17H,1-5,8-9,12-14H2

InChI Key

DEJMIRTTXHMIOM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N

Origin of Product

United States

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